6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-19-5-9-21(10-6-19)17-31-18-27(35(33,34)22-11-7-20(2)8-12-22)28(32)23-15-24(29)26(16-25(23)31)30-13-3-4-14-30/h5-12,15-16,18H,3-4,13-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSBWRGPRVPLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)S(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects and other pharmacological properties, supported by case studies and research findings.
- Molecular Formula : C28H27FN2O3S
- Molecular Weight : 490.6 g/mol
- CAS Number : 902617-87-2
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a fluorine atom and a pyrrolidine moiety is particularly noteworthy, as these groups are often associated with enhanced pharmacological properties.
Antiproliferative Activity
Research indicates that derivatives of dihydroquinolin-4-one, including this compound, may exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate cytotoxic effects on human cancer cell lines, such as HL60 and A549, with IC50 values indicating their effectiveness in inhibiting cell growth.
The mechanism by which this compound exerts its antiproliferative effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), leading to reduced levels of NADPH and subsequent destabilization of cellular functions critical for tumor growth .
Case Studies
- Study on Antiproliferative Effects : A recent investigation into the antiproliferative properties of related quinoline derivatives found that compounds with similar structural motifs significantly inhibited the growth of breast (MCF-7) and lung (A549) cancer cells. The study highlighted the potential for these compounds to serve as leads for developing new anticancer therapies .
- Fluorinated Derivatives : Research focusing on fluorinated quinolone derivatives has demonstrated enhanced biological activity compared to their non-fluorinated counterparts. The introduction of fluorine has been linked to improved binding affinities to target proteins involved in cancer progression .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The specific compound under discussion has shown promise in various studies:
- Antiproliferative Effects : In vitro studies demonstrate that this compound inhibits the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been tested against human lung (A549), liver (HepG2), and breast (MCF-7) cancer cells, showing lower IC50 values compared to standard chemotherapeutics like irinotecan .
Antibacterial Properties
Quinoline derivatives are also recognized for their antibacterial activities. The compound has been evaluated for its effectiveness against various bacterial strains:
- Inhibition Studies : Preliminary data suggest that it exhibits notable inhibitory effects against Gram-positive bacteria, indicating its potential as a lead compound in developing new antibacterial agents .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below compares the target compound with three analogs from the provided evidence:
Key Observations:
Position 3 Substituents: The 4-methylbenzenesulfonyl group in the target compound (vs. The absence of a sulfonyl group in Analog 3 (replaced by benzoyl) may diminish electron-withdrawing effects critical for receptor interactions.
Position 7 Modifications: The pyrrolidin-1-yl group in the target compound offers a rigid, hydrogen-bond-donating secondary amine, contrasting with the flexible diethylamino group in Analog 1. This could enhance selectivity for specific GABAA subtypes.
N1-Benzyl Variations :
Pharmacological and Physicochemical Implications
- Lipophilicity (LogP): The target compound’s pyrrolidin-1-yl group (vs. Ethoxy at position 6 in Analog 3 increases hydrophobicity, which may limit bioavailability.
Metabolic Stability :
- Receptor Selectivity: The pyrazoloquinolinone core in shares a bicyclic framework but lacks sulfonyl/pyrrolidinyl groups, suggesting divergent target profiles (e.g., α6-GABAA selectivity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
